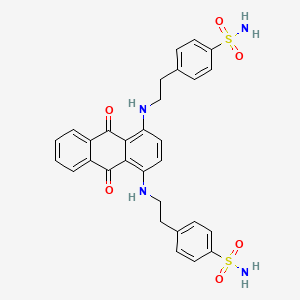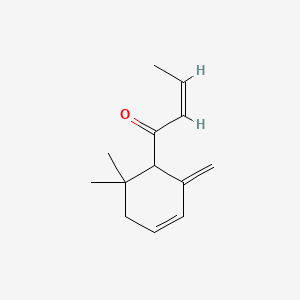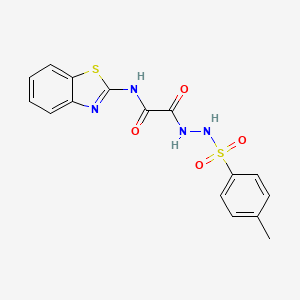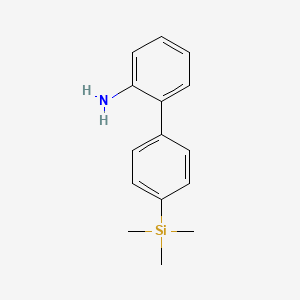
2-(4-Trimethylsilylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Trimethylsilylphenyl)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to the phenyl ring of an aniline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed amination of aryl halides with aniline derivatives . This method provides a high yield and is widely used in laboratory settings.
Industrial Production Methods: In industrial settings, the production of 2-(4-Trimethylsilylphenyl)aniline may involve large-scale palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Trimethylsilylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(4-Trimethylsilylphenyl)aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Trimethylsilylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine without the trimethylsilyl group.
Phenyltrimethylsilane: Contains the trimethylsilyl group but lacks the aniline moiety.
N-Trimethylsilylaniline: Similar structure but with different substitution patterns.
Uniqueness: 2-(4-Trimethylsilylphenyl)aniline is unique due to the presence of both the trimethylsilyl group and the aniline moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various synthetic and research applications .
Properties
Molecular Formula |
C15H19NSi |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
2-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,16H2,1-3H3 |
InChI Key |
SPXBFOXMHIJVOF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
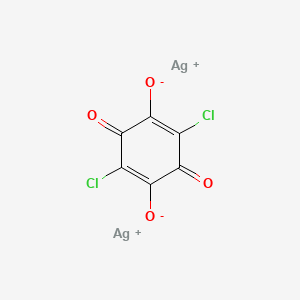
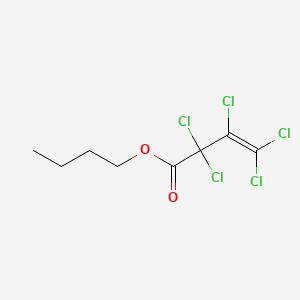
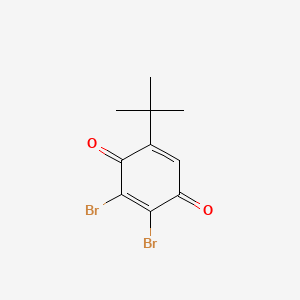
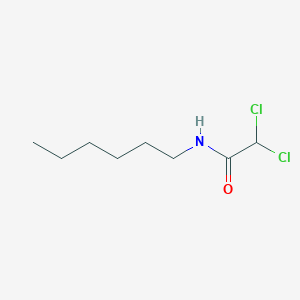
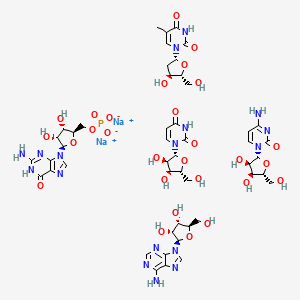


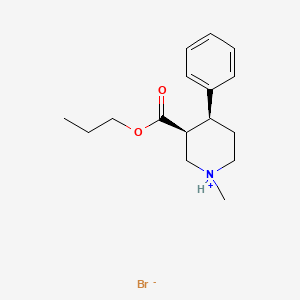
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)

